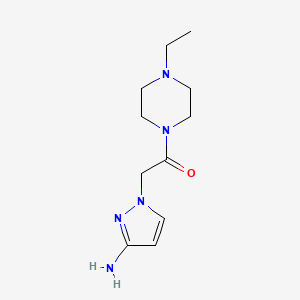

2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one

Description

2-(3-Amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at position 3 and a 4-ethylpiperazine moiety linked via an ethanone bridge. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing pharmacologically active molecules. Its structural flexibility allows for modifications to enhance solubility, binding affinity, or metabolic stability .

Properties

IUPAC Name |

2-(3-aminopyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O/c1-2-14-5-7-15(8-6-14)11(17)9-16-4-3-10(12)13-16/h3-4H,2,5-9H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIFPTRTNSKTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CN2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Amination: Introduction of the amino group to the pyrazole ring.

Formation of the piperazine ring: This can be synthesized from ethylenediamine and an appropriate dihaloalkane.

Coupling of the pyrazole and piperazine rings: This step involves the formation of the ethanone linkage between the two rings.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, including the use of catalysts, solvents, and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

Reduction: Reduction reactions could target the carbonyl group in the ethanone linkage.

Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrazole or piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests several potential therapeutic applications:

- Enzyme Inhibition : Compounds with pyrazole and piperazine rings are frequently studied for their ability to inhibit specific enzymes, which can be crucial in treating various diseases, including cancer and inflammation. For instance, derivatives of similar compounds have shown promise as inhibitors of cyclooxygenases (COX), which are involved in inflammatory processes .

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, including serotonin and dopamine receptors. This modulation can lead to potential applications in treating psychiatric disorders or neurological conditions .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound might be explored for its effectiveness against bacterial and fungal infections, potentially serving as a lead compound for the development of new antibiotics .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole-containing compounds. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor growth through various pathways . The specific interactions of this compound with cancer-related targets warrant further investigation.

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibitory effects of pyrazole derivatives, a related compound was found to significantly inhibit the activity of COX enzymes. This inhibition led to reduced inflammatory responses in animal models, indicating potential therapeutic applications for inflammatory diseases .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those with piperazine rings. The results demonstrated that certain modifications enhanced activity against resistant strains of bacteria, suggesting that 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one could be a candidate for further development .

Industrial Applications

In addition to its medicinal uses, this compound may find applications in industrial settings:

- Material Science : The unique chemical properties may allow it to be used as an intermediate in synthesizing new materials or polymers.

- Pharmaceutical Development : As a building block in drug formulation, it could contribute to developing novel therapeutics targeting specific diseases.

Mechanism of Action

The mechanism of action for 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Based Ethanone Derivatives

Common Structural Motifs

The target compound shares a core ethanone structure with pyrazole and piperazine substituents. Key analogs include:

Key Observations :

- Halogen Substitution: The iodine in increases molecular weight and stability but reduces solubility compared to the amino group in the target compound.

- Piperazine vs. Piperidine : Piperazine derivatives (e.g., ) exhibit better water solubility than piperidine analogs (e.g., ) due to the presence of basic nitrogen atoms.

Substituent Effects on Pharmacological Activity

- Antimicrobial Activity: 1,3,4-Thiadiazole derivatives with pyrazole-ethanone cores (e.g., compounds in ) showed superior activity against E. coli and C. albicans compared to the target compound, likely due to electron-withdrawing thiadiazole groups enhancing membrane penetration.

- Kinase Inhibition : Piperazine-linked triazole-pyrimidine analogs (e.g., ) demonstrated potent kinase inhibition, suggesting that bulkier aromatic substituents enhance target binding.

Physical Properties

Notable Trends:

Pharmacokinetic and Toxicity Considerations

Biological Activity

2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one is a synthetic organic compound notable for its dual pyrazole and piperazine structures, which are commonly associated with various biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethanone, with a molecular formula of and a molecular weight of 237.30 g/mol. Its structure includes a pyrazole ring that contributes to its biological activity and a piperazine moiety that enhances its pharmacological profile.

| Property | Value |

|---|---|

| IUPAC Name | 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethanone |

| Molecular Formula | C11H19N5O |

| Molecular Weight | 237.30 g/mol |

| CAS Number | 1275457-60-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group in the pyrazole ring may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that related pyrazole compounds can inhibit cell proliferation in various cancer cell lines, including leukemia and non-small cell lung cancer. The compound demonstrated promising results in inhibiting cancer cell lines with GI50 values ranging from to .

Anti-inflammatory Effects

The anti-inflammatory potential of 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one has been explored in several studies. It has shown inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha, comparable to standard anti-inflammatory drugs like dexamethasone . In vitro assays demonstrated significant anti-inflammatory activity at concentrations as low as .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various bacterial strains. In vitro studies suggest that it exhibits notable antibacterial effects, potentially due to the structural features that enhance membrane permeability and interaction with bacterial enzymes .

Study 1: Anticancer Efficacy

A study conducted by Bandgar et al. (2010) reported that a series of pyrazole derivatives showed anticancer activity ranging from 61% to 73% at concentration. The compound's effectiveness was compared to standard treatments, demonstrating its potential as a therapeutic agent in oncology .

Study 2: Anti-inflammatory Activity

Research by Selvam et al. (2014) evaluated several derivatives of pyrazole for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Compounds similar to 2-(3-amino-1H-pyrazol-1-yl)-1-(4-ethylpiperazin-1-yl)ethan-1-one exhibited significant reductions in inflammation comparable to ibuprofen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.